10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound with a unique structure that combines elements of indenoquinoline and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous catalyst such as CuO supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorobenzyl group allows for substitution reactions, where the fluorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action for 10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain protein receptors and enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
- 4-(4’-fluorobenzyloxy)phenylboronic acid
Uniqueness
10-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione stands out due to its combination of indenoquinoline and fluorobenzyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C31H26FNO3 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
10-[4-[(4-fluorophenyl)methoxy]phenyl]-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C31H26FNO3/c1-31(2)15-24-27(25(34)16-31)26(28-29(33-24)22-5-3-4-6-23(22)30(28)35)19-9-13-21(14-10-19)36-17-18-7-11-20(32)12-8-18/h3-14,26,33H,15-17H2,1-2H3 |
InChI Key |
MQANDOZZHMEIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)F)C(=O)C1)C |
Origin of Product |
United States |
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